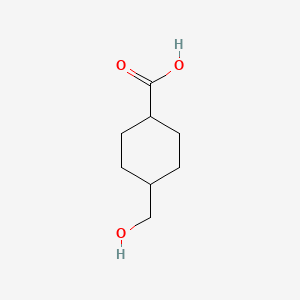

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Description

The exact mass of the compound trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid is 158.094294304 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7,9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMIUUBKKPIDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158375, DTXSID601241798 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-84-2, 73094-35-6, 66185-74-8 | |

| Record name | 4-(Hydroxymethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Structural Integrity, Thermodynamic Stability, and Synthetic Utility[1][2]

Executive Summary

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (t-4-HCCA) represents a critical scaffold in medicinal chemistry and materials science.[1] Unlike its aromatic counterparts, this cyclohexane derivative offers a rigid, saturated spacer that maintains defined spatial orientation between the hydrogen-bond donating hydroxyl group and the acidic carboxylate tail.[1]

This guide analyzes the molecule's physicochemical profile, focusing on the thermodynamic dominance of the trans-isomer, its synthesis via stereoselective hydrogenation/isomerization, and its utility as a bioisostere in drug development.[1]

Part 1: Physicochemical Specifications[1][2]

The precise molecular weight and structural constants are foundational for stoichiometric calculations in synthesis and metabolic tracking in pharmacokinetics.[1]

Core Identity Table[1]

| Property | Value | Notes |

| Molecular Weight | 158.19 g/mol | Calculated (C: 12.011, H: 1.008, O: 15.999) |

| Molecular Formula | C₈H₁₄O₃ | Saturated cyclohexane ring |

| CAS Number (trans) | 66185-74-8 | Specific to the pure trans isomer |

| CAS Number (mix) | 13380-84-2 | Common commercial grade (cis/trans mix) |

| Exact Mass | 158.0943 Da | Monoisotopic mass for MS calibration |

| pKa (Acid) | ~4.8 - 4.9 | Typical for cyclohexyl carboxylic acids |

| LogP | 0.5 | Moderate lipophilicity; water-soluble |

| Appearance | White crystalline powder | Forms hydrogen-bonded dimers in solid state |

Critical Note on CAS Numbers: Researchers must distinguish between the mixture (13380-84-2) and the pure trans form (66185-74-8).[1] Using the mixture in structure-activity relationship (SAR) studies can lead to ambiguous biological data due to the distinct geometries of the isomers.[1]

Part 2: Stereochemical Mechanics & Stability[1]

The utility of t-4-HCCA stems from its stereochemistry.[1] The trans isomer is thermodynamically preferred over the cis isomer.[1][2] This stability is dictated by the conformational analysis of the cyclohexane ring.[1][2]

The Diequatorial Advantage

In 1,4-disubstituted cyclohexanes, substituents can adopt axial or equatorial positions.[1]

-

trans-Isomer: Both the bulky hydroxymethyl (-CH₂OH) and carboxyl (-COOH) groups can adopt equatorial positions simultaneously.[1] This eliminates high-energy 1,3-diaxial interactions.[1]

-

cis-Isomer: One group is forced into an axial position, introducing significant steric strain (~1.7–2.4 kcal/mol penalty).[1]

Consequently, under thermodynamic control (equilibration conditions), the mixture will shift predominantly toward the trans form.[1]

Figure 1: Thermodynamic drive from the high-energy cis-conformer to the stable trans-diequatorial conformer.

Part 3: Synthesis and Purification Protocols[5]

Achieving high diastereomeric excess (de) of the trans isomer usually requires a two-step workflow: non-selective hydrogenation followed by thermodynamic equilibration.[1]

Protocol: Epimerization-Driven Synthesis[1]

Objective: Convert a commercial cis/trans mixture or crude hydrogenation product into >98% trans-4-(hydroxymethyl)cyclohexanecarboxylic acid.

Reagents:

-

Starting Material: 4-(Hydroxymethyl)cyclohexanecarboxylic acid (cis/trans mix).[1][3]

-

Solvent: Ethanol or Methanol.[1]

-

Catalyst: Sodium Ethoxide (EtONa) or Potassium Hydroxide (KOH).[1]

-

Quenching: Dilute HCl.[1]

Step-by-Step Methodology:

-

Esterification (Optional but Recommended): It is often easier to epimerize the methyl ester than the free acid.[1] Treat the acid with MeOH/H₂SO₄ to form methyl 4-(hydroxymethyl)cyclohexanecarboxylate.[1]

-

Epimerization:

-

Dissolve the ester (1.0 eq) in dry methanol.[1]

-

Add NaOMe (1.1 eq).[1]

-

Reflux for 6–12 hours.[1] The base facilitates proton abstraction at the

-carbon (next to the carbonyl), allowing the substituent to flip between axial and equatorial.[1] The equilibrium settles at the lower-energy diequatorial trans state.[1]

-

-

Hydrolysis: Add water and excess NaOH to the reaction pot and reflux for 2 hours to cleave the ester.

-

Isolation:

-

Crystallization (The Purification Key):

Figure 2: Synthetic workflow to isolate the trans-isomer via base-catalyzed epimerization.

Part 4: Applications in Drug Design[1]

The trans-1,4-cyclohexylene ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for phenyl rings or peptide linkers.[1]

-

Rigid Linker Systems:

-

Tranexamic Acid Analogs:

-

Dendrimer Synthesis:

-

The molecule is used as a core or branching unit in PAMAM dendrimers, where the rigidity of the cyclohexane ring prevents back-folding of the dendrimer arms.[1]

-

Part 5: Analytical Validation

To validate the success of the synthesis, specific analytical markers must be checked.

| Method | Diagnostic Marker for trans-Isomer |

| ¹H NMR (CDCl₃) | The proton at C1 (alpha to COOH) appears as a triplet of triplets (tt) with large coupling constants ( |

| ¹³C NMR | Trans isomers typically show carbon shifts slightly upfield compared to cis due to the gamma-gauche effect differences, though this is subtle.[1] |

| Melting Point | The trans isomer generally has a higher melting point than the cis isomer due to superior crystal packing efficiency.[1] |

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 202819, trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid. Retrieved from [Link]

-

Qi, Q.-R., Huang, W.-C., & Zheng, H. (2008).[1][4] trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E. (Demonstrates the chair conformation and crystal packing of the derivative). Retrieved from [Link]

-

Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text for cyclohexane conformational analysis and A-values).

Sources

- 1. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(Hydroxymethyl)cyclohexanecarboxylic Acid | 13380-84-2 | TCI AMERICA [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

Technical Synthesis Guide: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Executive Summary

This technical guide details the synthesis of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid (CAS: 13380-84-2), a critical bifunctional cyclohexane scaffold used in the development of peptidomimetics, polyester monomers, and pharmacophores like Tranexamic acid analogs.

The core challenge in synthesizing this molecule lies in two areas:

-

Stereocontrol: Achieving the thermodynamically stable trans-1,4-diequatorial configuration over the kinetic cis isomer.

-

Chemoselectivity: Reducing one carboxyl functionality to a primary alcohol while retaining the second carboxyl group in the presence of a symmetric starting material (1,4-cyclohexanedicarboxylic acid).

This guide presents a Chemoselective Mono-Ester Reduction Protocol , utilizing Borane-THF (BH₃·THF) to exploit the kinetic reduction rates of carboxylic acids versus esters. This pathway offers superior yield and purity compared to statistical reduction methods.

Retrosynthetic Analysis & Strategy

Direct reduction of 1,4-cyclohexanedicarboxylic acid often yields a statistical mixture of starting material, the desired hydroxy-acid, and the over-reduced diol. To circumvent this, we employ a Desymmetrization Strategy via a mono-methyl ester intermediate.

The Pathway Logic

-

Starting Material: trans-1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) or Dimethyl terephthalate (DMT) followed by hydrogenation.

-

Stereo-Lock: Thermodynamic equilibration ensures the trans (diequatorial) conformation.

-

Differentiation: Conversion to the mono-methyl ester creates two distinct carbonyl environments: a free carboxylic acid and a methyl ester.

-

Selective Reduction: Borane (BH₃) is used as the chemoselective agent. Unlike metal hydrides (LiAlH₄), which reduce esters rapidly, Borane reduces carboxylic acids at a significantly faster rate than esters, allowing for precise mono-reduction.

Pathway Visualization

Figure 1: Strategic workflow for the desymmetrization and selective reduction of 1,4-CHDA.

Detailed Experimental Protocol

Phase 1: Stereochemical Control (Isomerization)

If starting from a cis/trans mixture of dimethyl cyclohexane-1,4-dicarboxylate, thermodynamic equilibration is required.

-

Reagents: Dimethyl cyclohexane-1,4-dicarboxylate (mixed isomers), Sodium Methoxide (NaOMe), Methanol.

-

Mechanism: The base removes the

-proton. Reprotonation occurs preferentially to place the bulky ester groups in the equatorial positions (trans), minimizing 1,3-diaxial interactions. -

Protocol:

-

Dissolve the diester mixture in anhydrous Methanol (1.5 M concentration).

-

Add NaOMe (0.1 eq).

-

Reflux for 12 hours.

-

Cool to crystallize the pure trans-diester (mp ~70°C). Filter and dry.

-

Phase 2: Desymmetrization (Mono-Ester Formation)

To differentiate the two ends of the molecule, we perform a controlled partial hydrolysis.

-

Reagents: trans-Dimethyl cyclohexane-1,4-dicarboxylate, KOH, Methanol, THF.

-

Protocol:

-

Dissolve 50 mmol of the trans-diester in THF/MeOH (1:1, 100 mL).

-

Prepare a solution of KOH (45 mmol, 0.9 eq ) in MeOH (20 mL). Note: Using a substoichiometric amount of base is critical to minimize di-acid formation.

-

Add KOH solution dropwise over 1 hour at 0°C.

-

Warm to room temperature (RT) and stir for 12 hours.

-

Workup: Evaporate solvent. Partition residue between water and Ethyl Acetate (EtOAc).

-

Acidify aqueous layer to pH 2 with 1M HCl. Extract with EtOAc (

mL). -

Dry over Na₂SO₄ and concentrate to yield trans-1,4-cyclohexanedicarboxylic acid monomethyl ester .

-

Phase 3: Chemoselective Reduction (The "Borane Key")

This is the critical step. We utilize the reactivity difference: R-COOH > R-COOR' toward Borane reduction.

-

Reagents: Mono-methyl ester (from Phase 2), Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M), Anhydrous THF.

-

Safety: BH₃[3]·THF is moisture sensitive and flammable. Use Schlenk line techniques.

-

Protocol:

-

Dissolve 10 mmol of Mono-methyl ester in 20 mL anhydrous THF under Nitrogen.

-

Cool the solution to -10°C (Ice/Salt bath).

-

Add BH₃[4]·THF (11 mmol, 1.1 eq) dropwise via syringe. Caution: Hydrogen gas evolution.

-

Stir at -10°C for 1 hour, then allow to warm to RT slowly over 2 hours.

-

Quench: Cool to 0°C. Add Methanol dropwise until gas evolution ceases (destroys excess borane and breaks down borate intermediates).

-

Concentrate in vacuo. Co-evaporate with Methanol (

) to remove trimethyl borate. -

Result: Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate.

-

Phase 4: Final Hydrolysis

-

Protocol:

-

Dissolve the intermediate ester in THF/Water (2:1).

-

Add LiOH (2.0 eq). Stir at RT for 4 hours.

-

Acidify to pH 2. Extract with EtOAc.[5]

-

Purification: Recrystallize from Acetonitrile or EtOAc/Hexane.

-

Analytical Data & Validation

Key Physical Properties

| Property | Value | Notes |

| Appearance | White Crystalline Solid | |

| Melting Point | 141 – 143 °C | Distinct from cis isomer (~115°C) [1, 2] |

| Stereochemistry | trans (Diequatorial) | Validated by J-coupling in NMR |

NMR Diagnostics (¹H NMR, 400 MHz, DMSO-d₆)

- 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).

- 4.4 ppm (t, 1H): Hydroxyl proton (-CH₂OH ).

- 3.2 ppm (d, 2H): Methylene protons adjacent to alcohol (-CH ₂OH).

-

2.1 ppm (tt, 1H): Methine proton

Mechanism of Chemoselectivity

Understanding why Borane works is essential for troubleshooting.

Unlike nucleophilic hydride reagents (e.g., LiAlH₄), Borane is an electrophilic reducing agent .

-

Activation: The carbonyl oxygen of the carboxylic acid coordinates to the electron-deficient Boron atom.

-

Hydride Transfer: This coordination activates the carbonyl carbon for intramolecular hydride transfer.

-

Ester Inertness: Esters are less basic than carboxylates (or the triacyloxyborane intermediate) and coordinate Borane much more slowly, rendering them kinetically inert under these conditions [3].

Figure 2: Kinetic preference of Borane for Carboxylic Acids over Esters.

References

-

TCI Chemicals. Product Specification: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid. Link

-

Fisher Scientific. Safety Data Sheet & Properties: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid. Link

-

Brown, H. C., & Stocky, T. P. (1977). Selective reductions.[3] 22. The selective reduction of carboxylic acids with borane-tetrahydrofuran in the presence of esters. Journal of the American Chemical Society, 99(25), 8218-8226. (Foundational mechanistic text).

-

Common Organic Chemistry. Reduction of Carboxylic Acids with Borane Reagents. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 4. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5 [chemicalbook.com]

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Introduction

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a bifunctional organic compound that has garnered significant interest within the pharmaceutical and materials science sectors. Its rigid cyclohexane core, substituted in a trans-1,4-pattern, provides a well-defined three-dimensional structure that is invaluable for the design of novel therapeutics and functional polymers. The presence of both a primary hydroxyl group and a carboxylic acid moiety makes it a versatile molecular building block, allowing for orthogonal chemical modifications and the synthesis of complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, reactivity, and applications of this important intermediate. As a Senior Application Scientist, the focus will be not only on the data but on the causality—why this molecule behaves as it does and how its specific properties can be leveraged in a research and development context.

Core Chemical and Physical Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. The trans stereochemistry of the substituents on the cyclohexane ring locks the molecule into a predominantly chair conformation, with both the hydroxymethyl and carboxyl groups occupying equatorial positions. This arrangement minimizes steric hindrance and dictates the molecule's reactivity and interaction with biological targets.

Key identifying and physical properties are summarized below:

| Property | Value | Source(s) |

| IUPAC Name | 4-(hydroxymethyl)cyclohexane-1-carboxylic acid | [1][2] |

| Synonyms | trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid, 4-Carboxy-1-cyclohexanemethanol | [1] |

| CAS Number | 66185-74-8 (trans-isomer) | [2] |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 141°C | [2] |

| Solubility | Soluble in DMSO and Methanol (inferred from related compounds) | [3] |

Spectroscopic Characterization

Characterizing a molecule is paramount to confirming its identity and purity. The bifunctional nature of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid gives rise to distinct spectroscopic signatures.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by the features of the hydroxyl and carboxyl groups. A very broad absorption band is expected in the 2500-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid, overlapping with the O-H stretch of the alcohol.[4][5] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid will be prominent around 1700 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton of the carboxylic acid (–COOH) is highly deshielded and will appear as a broad singlet far downfield, typically between 10-12 ppm.[4] The two protons of the hydroxymethyl group (–CH₂OH) will appear as a doublet, likely in the 3.4-3.6 ppm range. The protons on the cyclohexane ring will produce complex multiplets in the 1.2-2.5 ppm region.

-

¹³C NMR : The carbon of the carbonyl group (–COOH) is a key diagnostic signal, appearing in the 170-185 ppm range. The carbon of the hydroxymethyl group (–CH₂OH) would be expected around 60-65 ppm, with the cyclohexane ring carbons appearing further upfield.

-

-

Mass Spectrometry (MS) : In mass spectrometry, common fragmentation patterns for carboxylic acids include the sequential loss of OH (17 amu) and CO (28 amu).[4] The molecular ion peak [M]⁺ would be observed at m/z = 158.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in the differential reactivity of its two functional groups, which allows for selective chemical transformations.

-

Reactions of the Carboxylic Acid : The carboxyl group is a versatile handle for forming amide and ester linkages. Amide coupling reactions, facilitated by standard reagents like EDC or HATU, can be used to attach this moiety to amines. Esterification is also straightforward, typically achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification).

-

Reactions of the Hydroxyl Group : The primary alcohol can be oxidized to an aldehyde or a dicarboxylic acid, depending on the reagents and conditions used. More commonly in drug development, it is converted into a better leaving group, such as a tosylate or mesylate. This activated intermediate can then undergo nucleophilic substitution to introduce a wide range of functionalities, including azides (a precursor to amines) or other heteroatoms.[6]

The following diagram illustrates these principal reaction pathways, which form the basis of its use as a versatile building block.

Caption: Key reaction pathways for trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid.

Exemplary Protocol: Synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid methyl ester

This protocol demonstrates a standard Fischer esterification, a fundamental reaction for protecting the carboxylic acid or modifying the molecule for further steps. This method is adapted from procedures described in the patent literature.[6]

Objective: To convert the carboxylic acid moiety to its corresponding methyl ester.

Materials:

-

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (approx. 20 mL per gram of starting material)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid in anhydrous methanol.

-

Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting material.

-

Workup - Neutralization: After cooling the mixture to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst until the effervescence ceases (pH ~7-8).

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and water. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid methyl ester, which can be further purified by column chromatography if necessary.

Applications in Drug Discovery and Development

The 1,4-disubstituted cyclohexane ring is a privileged scaffold in medicinal chemistry, often used as a bioisostere for a phenyl ring. It provides rigidity and metabolic stability while allowing for precise spatial orientation of functional groups.

-

Pharmaceutical Intermediate: The primary utility of this compound is as a high-quality intermediate for constructing biologically active molecules.[7] Its defined stereochemistry ensures predictable outcomes in multi-step syntheses.

-

Scaffold for Kinase Inhibitors: Derivatives of this molecule are instrumental in the synthesis of targeted therapies. For example, related structures are used to prepare Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers.[3][8] The cyclohexane core serves as a central scaffold to position the pharmacophores that interact with the kinase active site.

-

Precursor to Tranexamic Acid: The molecule is a direct precursor to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), an important antifibrinolytic agent used to control bleeding. The synthesis involves converting the hydroxymethyl group into an aminomethyl group, a transformation that highlights the synthetic utility of the hydroxyl moiety.[6]

Caption: Logical workflow from building block to active pharmaceutical ingredient.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification: The compound is classified as causing skin irritation and serious eye irritation.[1][9] It may also cause respiratory irritation.[1]

| GHS Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

-

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[3][10]

-

Conclusion

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is more than just a simple chemical. It is a strategically designed building block whose rigid, bifunctional nature provides chemists with a powerful tool for molecular design. Its defined stereochemistry, orthogonal reactive sites, and relevance as a precursor to established drugs like tranexamic acid underscore its importance. For researchers in drug discovery, a deep understanding of its chemical properties—from its spectroscopic fingerprint to its predictable reactivity—is the first step toward leveraging this versatile scaffold to create the next generation of therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trans-4-Hydroxycyclohexanecarboxylic Acid in Modern Pharmaceutical Synthesis.

- ChemicalBook. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5.

- PubChem. 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138.

- Chemsrc. trans-4-hydroxy-1-methylcyclohexane-1-carboxylic acid.

- PubChem. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819.

- Fisher Scientific. trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid 98.0+%, TCI America.

- Google Patents.

- TCI Chemicals. 4-(Hydroxymethyl)cyclohexanecarboxylic Acid | 13380-84-2.

- Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

- TCI Chemicals. 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture).

- Sigma-Aldrich. trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid | 66185-74-8.

- Selleck Chemicals. trans-4-Hydroxycyclohexanecarboxylic Acid | CAS 3685-26-5.

- ChemicalBook. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID(3685-26-5) 1H NMR spectrum.

- TCI Chemicals.

- Oregon State University. CH 336: Carboxylic Acid Spectroscopy.

- YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- Sigma-Aldrich. trans-4-(Aminomethyl)cyclohexanecarboxylic acid 97 1197-18-8.

- Echemi. Trans 4-hydroxy cyclohexane carboxylic acid.

Sources

- 1. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5 [chemicalbook.com]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid | 66185-74-8 [sigmaaldrich.com]

Technical Monograph: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

[1][2][3]

Executive Summary

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (CAS: 66185-74-8) is a bifunctional aliphatic scaffold characterized by a 1,4-disubstituted cyclohexane ring in a thermodynamically stable trans configuration.[1] Unlike its aromatic analog (4-(hydroxymethyl)benzoic acid), this saturated core offers a distinct physicochemical profile—increased solubility, defined 3D vectors, and higher

Nomenclature & Stereochemical Configuration

IUPAC Designation

Official Name: trans-4-(Hydroxymethyl)cyclohexane-1-carboxylic acid Synonyms: 4-Carboxy-1-cyclohexanemethanol; trans-Hexahydro-4-(hydroxymethyl)benzoic acid.[1]

Stereochemical Analysis

The molecule exhibits geometric isomerism due to the disubstitution of the cyclohexane ring.

-

Configuration: The trans isomer places the carboxylic acid (-COOH) and hydroxymethyl (-CH

OH) groups on opposite faces of the ring average plane.[1] -

Conformational Preference: In the ground state, the cyclohexane ring adopts a chair conformation . To minimize 1,3-diaxial interactions, both bulky substituents occupy the equatorial positions. This diequatorial arrangement makes the trans isomer significantly more thermodynamically stable than the cis isomer (where one group must be axial).

Stereodescriptor:

Figure 1: Conformational equilibrium favoring the diequatorial trans-isomer.[1]

Physicochemical Profile

The saturation of the phenyl ring significantly alters the electronic and steric properties compared to the aromatic precursor.

| Property | Value | Context/Relevance |

| Molecular Formula | MW: 158.20 g/mol | |

| CAS RN | 66185-74-8 | Specific to trans-isomer |

| Melting Point | 139 – 143 °C | Crystalline solid |

| pKa (Acid) | 4.68 (Calc.) | Similar to acetic acid; less acidic than benzoic acid (pKa 4.[1][2]2) due to lack of conjugation.[1] |

| LogP | 0.5 – 0.6 | Moderate lipophilicity; suitable for oral drug delivery.[1] |

| H-Bond Donors | 2 | -OH and -COOH |

| H-Bond Acceptors | 3 | -OH and -COOH |

| Solubility | DMSO, MeOH | Moderate water solubility; improved over aromatic analogs.[1] |

Synthetic Methodologies & Process Chemistry

Synthesis of the trans-isomer typically requires forcing the thermodynamic product or separating it from a cis/trans mixture.[1]

Primary Route: Catalytic Hydrogenation of Aromatic Precursors

The most direct route involves the hydrogenation of 4-(hydroxymethyl)benzoic acid or its ester.

Protocol Overview:

-

Substrate: 4-(Hydroxymethyl)benzoic acid.

-

Catalyst: 5% Rhodium on Alumina (Rh/Al

O -

Conditions: High pressure

(50–100 bar), 60–80°C, Solvent: Water or Methanol/Water. -

Isomerization: The initial reduction yields a cis/trans mixture.[1] Heating the mixture in base (e.g., KOH/EtOH) equilibrates the system to the stable trans-isomer via enolization of the carboxylate.

Industrial Route: Hydrolysis of CHDM Byproducts

A cost-effective industrial method utilizes byproducts from the synthesis of 1,4-Cyclohexanedimethanol (CHDM).[1][3]

Mechanism: During CHDM synthesis, the dimer 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate is formed.[1][3] Controlled hydrolysis of this ester yields:

Laboratory Protocol: Selective Reduction of Diester

For small-scale preparation starting from trans-1,4-cyclohexanedicarboxylic acid dimethyl ester.

Step-by-Step Methodology:

-

Starting Material: Dissolve trans-1,4-cyclohexanedicarboxylic acid dimethyl ester (10 mmol) in anhydrous THF under

. -

Reagent: Cool to 0°C. Add

(1.1 eq) cautiously. Note: -

Statistical Control: Mono-reduction is difficult.[1] A better approach is mono-hydrolysis using 1 eq KOH in MeOH to obtain the mono-ester, followed by activation (mixed anhydride) and reduction with

.[1] -

Workup: Quench with dilute HCl. Extract with EtOAc.[1]

-

Purification: Recrystallization from EtOAc/Hexane to isolate the trans-acid-alcohol.[1]

Figure 2: Catalytic hydrogenation and isomerization pathway.

Applications in Medicinal Chemistry

PROTAC Linker Design

The rigid cyclohexane scaffold is a superior "spacer" in Proteolysis Targeting Chimeras (PROTACs).

-

Vector Control: The trans-1,4 substitution provides a linear, rigid exit vector (~6 Å distance), unlike the flexible polymethylene chains. This reduces the entropic penalty upon ternary complex formation.

-

Solubility: The hydroxyl group serves as a handle for further functionalization (e.g., etherification with PEG chains) or remains free to modulate polarity.

Bioisosterism & Saturation

Replacing a phenyl ring with a trans-cyclohexane ring is a standard "Lovering's Fsp3" strategy to improve clinical success rates.[1]

-

Metabolic Stability: The cyclohexane ring is less prone to oxidative metabolism (CYP450) than electron-rich aromatic rings.[1]

-

Pharmacodynamics: The 3D character allows for better exploration of the target binding pocket compared to the planar phenyl ring.

Precursor to Tranexamic Acid Analogs

This molecule is the direct oxygen-analog precursor to Tranexamic Acid (trans-4-aminomethylcyclohexanecarboxylic acid).[1]

-

Conversion: The hydroxymethyl group is converted to a leaving group (Tosylate/Mesylate), displaced by azide (

), and reduced to the amine.

Analytical Characterization

To validate the trans-configuration, NMR spectroscopy is the gold standard.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | The methine proton alpha to -COOH appears as a triplet of triplets with large coupling constants (~12Hz), indicating an axial orientation (characteristic of the trans-diequatorial isomer).[1] | |

| 1H NMR | Hydroxymethyl protons (-CH | |

| IR Spectroscopy | ~1690-1710 cm | C=O stretch (Carboxylic Acid).[1] |

| IR Spectroscopy | ~3200-3400 cm | O-H stretch (Broad).[1] |

References

-

Preparation of trans-4-hydroxycyclohexanecarboxylic acid. Google Patents. CN106316825A.[1] Available at:

-

Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. Google Patents. WO2021107047A1.[1] Available at:

-

Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central. Available at: [Link]

-

Hydrogenation of benzoic acid to cyclohexane-carboxylic acid. Google Patents. US3210411A.[1] Available at:

Sources

- 1. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Profiling of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

[1]

Executive Summary & Molecular Architecture

Compound: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid CAS: 66185-74-8 (pure trans), 13380-84-2 (racemic/mixed) Molecular Weight: 158.20 g/mol Formula: C₈H₁₄O₃[1][2]

Stereochemical Criticality

In drug design, this scaffold serves as a rigidified linker.[1] The trans-isomer is thermodynamically preferred due to the diequatorial orientation of the carboxylic acid (C1) and hydroxymethyl (C4) groups.[1] This conformation minimizes 1,3-diaxial interactions.[1]

Spectroscopic Characterization Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Preferred for solubility of the free acid) or CD₃OD.[1]

H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the high symmetry of the cyclohexane ring (

| Position | Shift ( | Multiplicity | Integral | Assignment | |

| COOH | 11.95 - 12.10 | br s | - | 1H | Carboxylic Acid Proton |

| OH | 4.35 - 4.45 | t | 5.2 | 1H | Alcohol Hydroxyl (solvent dependent) |

| C4'-H | 3.20 - 3.25 | d | 6.0 | 2H | Hydroxymethyl (-CH ₂OH) |

| C1-H | 2.05 - 2.15 | tt | 12.1, 3.5 | 1H | Axial Methine |

| C2/6-H | 1.80 - 1.90 | br d | 12.0 | 2H | Equatorial Ring Protons |

| C3/5-H | 1.65 - 1.75 | br d | 12.0 | 2H | Equatorial Ring Protons |

| C4-H | 1.25 - 1.35 | m | - | 1H | Axial Methine |

| C2/6-H | 1.15 - 1.30 | qd | 12.5, 3.0 | 2H | Axial Ring Protons |

| C3/5-H | 0.85 - 1.00 | qd | 12.5, 3.0 | 2H | Axial Ring Protons |

Expert Insight: The triplet-of-triplets (

) signal at ~2.1 ppm for the C1 proton is the "fingerprint" of the trans isomer.[1] In the cis isomer, this proton would be equatorial, appearing as a narrower multiplet (quintet-like) further downfield due to anisotropy.[1]

C NMR (100 MHz, DMSO-d₆)

| Shift ( | Carbon Type | Assignment |

| 177.2 | Quaternary (C=O) | Carboxylic Acid Carbonyl |

| 65.4 | Secondary (CH₂) | Hydroxymethyl Carbon (-C H₂OH) |

| 43.1 | Tertiary (CH) | C1 Methine ( |

| 39.8 | Tertiary (CH) | C4 Methine ( |

| 28.9 | Secondary (CH₂) | C2/C6 Ring Carbons (Symmetric) |

| 28.5 | Secondary (CH₂) | C3/C5 Ring Carbons (Symmetric) |

B. Infrared (IR) Spectroscopy (ATR/KBr)

The IR spectrum confirms the dual functionality (Acid + Alcohol).[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3200 - 3500 | O-H Stretch | Alcohol | Sharp/Medium band (often overlapped) |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid | Very broad, "hump" characteristic of dimers |

| 1690 - 1710 | C=O[1] Stretch | Carboxylic Acid | Strong, sharp carbonyl peak |

| 1200 - 1300 | C-O Stretch | Acid/Alcohol | Mixed stretching vibrations |

| 2850 - 2950 | C-H Stretch | Cyclohexane | Alkane sp³ stretches |

C. Mass Spectrometry (MS)

Method: ESI-MS (Negative Mode preferred for Carboxylic Acids) or EI (70 eV).[1]

Experimental Protocols

Protocol A: Purification & Isolation of trans-Isomer

If the commercial source is a cis/trans mixture (often 30:70), the trans-isomer can be enriched due to its lower solubility and higher melting point.[1]

-

Dissolution: Dissolve 10 g of the crude mixture in minimal boiling water (approx. 50 mL) or ethyl acetate.

-

Hot Filtration: Filter while hot to remove insoluble impurities.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C overnight. The trans-isomer (diequatorial) packs more efficiently and crystallizes first.[1]

-

Collection: Filter the white crystals.

-

Validation: Check melting point.

Protocol B: NMR Sample Preparation

To ensure high-resolution splitting patterns for stereochemical assignment:

-

Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 2 hours to remove lattice water which broadens OH signals.[1]

-

Solvent: Use DMSO-d₆ (0.6 mL) for 10 mg of sample. CDCl₃ is often poor for solubilizing the free acid unless a drop of CD₃OD is added.[1]

-

Shimming: Shim carefully on the FID to ensure the H1 triplet-of-triplets is resolved.

Visual Analysis Workflows

Logic Diagram: Stereochemical Assignment via NMR

The following diagram illustrates the decision tree for confirming the trans stereochemistry based on the coupling constants (

Caption: Decision logic for distinguishing cis/trans isomers using H1 proton multiplicity.

Workflow: Analytical Characterization Pipeline

Standard operating procedure for full structural validation.[1]

Caption: Sequential analytical workflow for quality control of the building block.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 202819, trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Cyclohexanecarboxylic acid derivatives. Retrieved from [Link][1]

Technical Guide: Safety, Handling, and Application of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

[1]

Executive Summary

This technical guide provides a comprehensive operational framework for the safe handling, storage, and experimental utilization of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (t-4-HCCA).[1] As a bifunctional cyclohexane derivative containing both a carboxylic acid and a primary alcohol, t-4-HCCA is a critical intermediate in the synthesis of pharmaceuticals, particularly serine protease inhibitors and tranexamic acid analogs.[1] This document synthesizes physicochemical data with field-proven safety protocols to ensure researcher protection and data integrity.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the physical properties of t-4-HCCA is the first line of defense against experimental error and safety hazards.[1] The trans stereochemistry confers higher thermodynamic stability compared to the cis isomer, influencing its solubility and melting point.[1]

Table 1: Physicochemical Specifications

| Property | Specification | Operational Note |

| Chemical Name | trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid | Verify stereochemistry; cis isomer has different properties. |

| CAS Number | 66185-74-8 (trans-specific) | Note:[1][2] CAS 13380-84-2 refers to the cis/trans mixture.[1][3] |

| Molecular Formula | C₈H₁₄O₃ | MW: 158.20 g/mol |

| Physical State | White crystalline powder | Prone to static charge accumulation during weighing.[1] |

| Melting Point | 141–145 °C | Significantly higher than the cis isomer (~80-90°C).[1] |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in cold water; soluble in hot water.[1] |

| Acidity (pKa) | ~4.7–4.9 (Carboxylic acid) | Weak acid; capable of forming salts with bases.[1] |

| Incompatibilities | Strong oxidizing agents, Strong bases | Avoid contact with acid chlorides or anhydrides unless intended for reaction.[1] |

Part 2: Risk Assessment & Toxicology (E-E-A-T)[1]

Mechanistic Toxicology

The safety profile of t-4-HCCA is dominated by its functional groups.[1] As a carboxylic acid, it possesses a pKa similar to acetic acid, making it a distinct tissue irritant upon contact with mucous membranes.[1]

-

Skin Corrosion/Irritation (H315): The acidity allows the compound to disrupt the stratum corneum, leading to erythema and localized inflammation.[1]

-

Serious Eye Damage/Irritation (H319): Crystalline particulates can cause mechanical abrasion combined with chemical irritation (acidic pH), potentially leading to corneal opacity if untreated.[1]

-

Specific Target Organ Toxicity - SE (H335): Inhalation of fine dust irritates the upper respiratory tract.[1] This is critical during the transfer of large quantities where dust clouds may form.[1]

Self-Validating Safety Check

Before handling, perform the "Visual & pH Check" :

Part 3: Strategic Handling & Storage Protocols[1]

Protocol 1: Static-Free Weighing & Solubilization

The high melting point and crystalline nature of t-4-HCCA make it susceptible to static buildup, which causes "particle fly-out" during weighing—a primary source of inhalation exposure.[1]

Step-by-Step Methodology:

-

Engineering Control: All weighing must be performed inside a certified chemical fume hood or powder containment enclosure.[1]

-

Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.[1]

-

Solvent Selection:

-

Dissolution: Add solvent to the powder, not powder to solvent, to prevent clumping.[1] Vortexing is usually required for concentrations >50 mM.[1]

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for safe handling and waste disposal.

Figure 1: Operational workflow for the safe handling and solubilization of t-4-HCCA.

Part 4: Synthesis & Application Context[1]

Drug Development Utility

In medicinal chemistry, t-4-HCCA acts as a rigid, non-aromatic linker.[1] Its trans configuration fixes the spatial orientation of the hydroxymethyl and carboxyl groups, which is vital for structure-activity relationship (SAR) studies.[1]

-

Protease Inhibitors: Used to mimic the lysine side chain in tranexamic acid derivatives.[1]

-

Linker Chemistry: The primary alcohol allows for esterification or oxidation to an aldehyde, while the carboxylic acid allows for amide coupling.[1]

Handling During Synthesis

When activating the carboxylic acid (e.g., using EDC/NHS or HATU), the reaction often generates heat.[1]

-

Precaution: Chill the reaction vessel to 0°C during the addition of coupling reagents to prevent thermal runaway or side reactions (dimerization).

-

Quenching: Acidic workups are preferred to keep the carboxylic acid protonated for extraction into organic layers (e.g., Ethyl Acetate).[1]

Part 5: Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury.[1] The acidic nature of t-4-HCCA dictates the response strategy.[1]

Visualization: Exposure Response Logic

Figure 2: Decision tree for emergency response following t-4-HCCA exposure.

Spill Cleanup (Solid)[1]

-

Isolate: Evacuate the immediate area if the spill is large (>50g).[1]

-

PPE: Wear a N95/P100 respirator if dust is visible.[1]

-

Neutralization: Do not use strong bases directly.[1] Sweep up dry material carefully to avoid dust generation.[1]

-

Residue: Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize acidic residue, followed by water.[1]

References

Sources

- 1. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. labproinc.com [labproinc.com]

- 4. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5 [chemicalbook.com]

Commercial suppliers of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Title: Strategic Sourcing and Technical Verification of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid Subtitle: A Technical Guide for Medicinal Chemists and Procurement Specialists

Executive Summary: The Stereochemical Imperative

In the landscape of bifunctional building blocks, ** trans-4-(hydroxymethyl)cyclohexanecarboxylic acid** (CAS: 66185-74-8) occupies a critical niche.[1][2][3] Unlike flexible alkyl linkers, the cyclohexane ring provides a rigid scaffold that defines the spatial orientation of pharmacophores.[1][2] This rigidity is often exploited in the design of proteolysis-targeting chimeras (PROTACs) and peptidomimetics to lock bioactive conformations.[1][2]

However, the commercial supply chain is fraught with ambiguity regarding stereochemical purity.[1][2] Many "bulk" suppliers provide the thermodynamic mixture (CAS: 13380-84-2), which contains significant amounts of the cis-isomer.[1][2] For drug development, the trans-isomer (diequatorial conformation) is typically required for its extended linear geometry.[1][2]

This guide provides a rigorous framework for sourcing, verifying, and purifying this compound to ensure data integrity in downstream biological assays.

Chemical Profile & Stereochemistry

The biological utility of this compound hinges on the chair conformation of the cyclohexane ring.[1][2]

-

Trans-Isomer: Both the carboxylic acid and hydroxymethyl groups occupy equatorial positions, minimizing 1,3-diaxial interactions.[1][2] This results in an extended, linear topology.[1][2]

-

Cis-Isomer: One substituent is axial while the other is equatorial, creating a "bent" topology that can drastically alter binding affinity.[1][2]

| Feature | trans-Isomer | cis-/Mixture |

| CAS Number | 66185-74-8 | 13380-84-2 |

| Geometry | Linear (Diequatorial) | Bent (Axial/Equatorial) |

| Melting Point | 141–143 °C | Lower / Broad Range |

| Thermodynamic Stability | High (Stable) | Lower (Kinetic Product) |

Commercial Supply Chain Analysis

Sourcing this material requires a bifurcated strategy based on the development phase.[1][2]

Tier 1: Validated Reference Standards (Discovery Phase)

Use for: Biological assays, crystallography, and reference standards.[1][2]

-

Merck (Sigma-Aldrich): High reliability, typically >98% trans.[1][2] Excellent documentation but high cost per gram.[1][2]

-

TCI (Tokyo Chemical Industry): Strong inventory in Japan/US.[1][2] Explicitly labels stereochemistry (Product H1243).

-

Fisher Scientific: Aggregator for various high-grade brands (Acros, Alfa Aesar).[1][2]

Tier 2: Bulk & Scale-Up Suppliers (Process Chemistry)

Use for: Synthetic intermediates, gram-to-kilogram scale-up.[1][2]

-

BLD Pharm: Cost-effective for larger quantities.[1][2] Warning: Batch-to-batch stereochemical purity can vary; internal QC is mandatory.[1][2]

-

Ambeed / Combi-Blocks: Good balance of cost and purity.[1][2] Often supply the material as a "95% trans" grade which may require recrystallization.[1][2]

Table 1: Supplier Comparison Matrix

| Supplier | Catalog Grade | Purity Claim | Typical Pack Size | Primary Use Case |

| TCI | H1243 | >98.0% (GC) | 1g, 5g | Reference Standard |

| Sigma-Aldrich | 66185-74-8 | 97% | 250mg, 1g | Bio-Assay Control |

| BLD Pharm | BD140316 | 97% | 5g, 25g, 100g | Scale-up Synthesis |

| Combi-Blocks | OR-9192 | 95%+ | 10g, 50g | Early Process Dev |

Technical Verification Protocol (QC)

Trusting a Certificate of Analysis (CoA) without internal verification is a risk in stereoselective synthesis.[1][2] The following protocol ensures the material is the trans-isomer.

Step 1: The "Quick Screen" (Melting Point)

The trans-isomer packs more efficiently in the crystal lattice due to symmetry.[1][2]

-

Protocol: Measure melting point (MP) at a ramp of 2°C/min.

-

Acceptance Criteria: Sharp melting point between 140–143°C .[1][2]

-

Rejection: A broad range (e.g., 125–135°C) indicates significant cis contamination.[1][2]

Step 2: Definitive NMR Analysis

Proton NMR (

-

Solvent: DMSO-

or Methanol- -

Target Signal: Look for the methine proton at the C1 position (alpha to COOH).[1][2]

-

Mechanism: In the trans-isomer, the axial proton at C1 has large diaxial coupling (

Hz) with adjacent axial protons.[1][2] The cis-isomer (equatorial proton) shows smaller coupling (

Step 3: Purification (If Isomerization Occurs)

If a batch arrives with <95% trans content, thermodynamic equilibration can enrich the trans-isomer.[1][2]

-

Method: Reflux in dilute HCl or treat with base (NaOMe/MeOH) followed by acidic workup.[1][2] The mixture equilibrates to the thermodynamically stable trans-form.[1][2]

-

Recrystallization: Recrystallize from Ethyl Acetate/Hexanes to remove the more soluble cis-isomer.[1][2]

Visualized Workflows

Diagram 1: Procurement Decision Matrix

This logic flow guides the selection of a supplier based on the specific experimental need, balancing cost vs. risk.[1][2]

Caption: Decision matrix for sourcing trans-4-(hydroxymethyl)cyclohexanecarboxylic acid based on application criticality.

Diagram 2: Technical Verification Workflow

A self-validating loop to ensure the stereochemical integrity of the starting material.[1][2]

Caption: Two-step quality control workflow to filter out cis-isomer contamination before synthesis.

References

-

Sigma-Aldrich. trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid Product Specification. Sigma-Aldrich.[1][2][4] Link[1][2]

-

TCI Chemicals. Product H1243: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid.[1][2][3][5] Tokyo Chemical Industry.[1][2] Link

-

PubChem. Compound Summary: trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid.[1][2][5] National Library of Medicine.[1][2] Link

-

Qi, Q. et al. (2008).[1][2][6] trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E. Link

-

ChemicalBook. CAS 66185-74-8 Technical Properties and Suppliers. Link

Sources

- 1. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 110928-44-4|trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 3. TRANS-4-(HYDROXYMETHYL)CYCLOHEXANECARBOXYLIC ACID | 66185-74-8 [chemicalbook.com]

- 4. trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid | 66185-74-8 [sigmaaldrich.com]

- 5. trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Synthesis of JAK Inhibitors via trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

[1]

Abstract & Strategic Overview

The development of Janus Kinase (JAK) inhibitors has revolutionized the treatment of autoimmune disorders and pruritic conditions. A critical structural feature of second-generation JAK inhibitors, such as Oclacitinib (Apoquel®) , is the trans-1,4-disubstituted cyclohexane spacer.[] This rigid scaffold ensures the precise spatial orientation required for the inhibitor to bind the ATP-binding pocket of the kinase domain while projecting the solubilizing "tail" into the solvent-exposed region.[]

This guide details the utilization of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (CAS 13380-84-2) as a privileged starting material.[][2][3] Unlike generic cyclohexane derivatives, this precursor offers two orthogonal handles—a carboxylic acid and a primary alcohol—pre-configured in the thermodynamically stable trans conformation, enabling a streamlined, stereocontrolled synthesis of the Oclacitinib core.[]

Mechanism of Action: The JAK-STAT Pathway

Understanding the biological target is essential for rational drug design.[] JAK inhibitors function by competitively binding to the kinase domain, preventing the phosphorylation of STAT proteins and blocking downstream cytokine signaling.[][4]

Figure 1: JAK-STAT Signaling Cascade

Caption: The JAK inhibitor blocks the ATP-binding site, preventing STAT phosphorylation and subsequent nuclear translocation.[][3][4][][6][7][8][9][10]

Retrosynthetic Strategy

The synthesis exploits the chemical differentiation between the carboxylic acid and the hydroxymethyl group.

-

The Carboxylic Acid (-COOH): Precursor to the secondary amine attached to the pyrrolopyrimidine core (via Curtius rearrangement).[]

-

The Hydroxymethyl Group (-CH₂OH): Precursor to the methanesulfonamide tail via sulfonyl chloride formation.[]

Detailed Experimental Protocol

Safety Note: Reagents such as Diphenylphosphoryl azide (DPPA) are potentially explosive.[] Thionyl chloride (SOCl₂) releases toxic gases.[] All operations must be performed in a functioning fume hood with appropriate PPE.

Phase 1: Amine Formation (Curtius Rearrangement)

This step converts the carboxylic acid into a protected amine, retaining the trans stereochemistry.

-

Reagents: trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), tert-Butanol (solvent/reactant).[]

-

Procedure:

-

Dissolve the starting acid in anhydrous tert-butanol.[]

-

Add TEA followed by DPPA dropwise at 0°C.

-

Heat the mixture to reflux (80-85°C) for 12 hours. The intermediate acyl azide undergoes thermal rearrangement to an isocyanate, which is trapped by t-BuOH to form the Boc-protected amine.[]

-

Checkpoint: Monitor CO₂ evolution and disappearance of acid by TLC/LC-MS.

-

-

Workup: Concentrate under vacuum. Dilute with EtOAc, wash with 5% citric acid, NaHCO₃, and brine.

-

Product: tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate.[]

Phase 2: Construction of the Sulfonamide Tail

The free alcohol is converted into the sulfonamide moiety characteristic of Oclacitinib.[]

-

Activation: React the Phase 1 product with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C to form the mesylate.

-

Displacement (Strecker Reaction):

-

Dissolve the crude mesylate in Ethanol/Water (1:1).

-

Add Sodium Sulfite (Na₂SO₃, 2.0 eq) and reflux for 16 hours.

-

Result: Conversion to the sodium sulfonate salt (-CH₂SO₃Na).[]

-

-

Chlorination: Treat the dried sulfonate salt with Thionyl Chloride (SOCl₂) and a catalytic amount of DMF to generate the sulfonyl chloride (-CH₂SO₂Cl).[]

-

Amidation:

-

Cool the sulfonyl chloride solution (in THF) to 0°C.

-

Add excess Methylamine (2M in THF).[]

-

Stir at RT for 2 hours.

-

-

Product: tert-Butyl (trans-4-((N-methylsulfamoyl)methyl)cyclohexyl)carbamate.[]

Phase 3: Core Coupling & Final Assembly

The final stage links the cyclohexane spacer to the heteroaromatic JAK-binding core.[]

-

Deprotection: Treat the Phase 2 product with 4M HCl in Dioxane to remove the Boc group.[] Isolate the amine hydrochloride salt.[]

-

N-Methylation (Reductive Amination):

-

React the free amine with Paraformaldehyde and NaBH(OAc)₃ or Formic acid/Formaldehyde (Eschweiler-Clarke) to generate the secondary N-methyl amine.[]

-

-

SₙAr Coupling:

-

Reactants: N-methylated cyclohexyl amine intermediate + 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[]

-

Conditions: K₂CO₃, Water/Dioxane (1:1), 100°C for 24 hours.

-

Deprotection: The tosyl group on the pyrimidine often falls off during harsh basic workup or requires a specific step (NaOH/MeOH).

-

-

Final Product: Oclacitinib (Free Base).

Figure 2: Synthetic Workflow

Caption: Step-wise transformation of the starting material into the active pharmaceutical ingredient.

Analytical Characterization & QC

Validation of the intermediate and final product is critical.[] The following table summarizes expected NMR shifts for the key trans-cyclohexane protons.

| Moiety | Proton Environment | Expected 1H NMR Shift (ppm) | Multiplicity |

| H-1 (Axial) | CH attached to Amine | 3.50 – 3.70 | tt (Triplet of triplets) |

| H-4 (Axial) | CH attached to Methylene | 1.80 – 2.00 | m |

| Linker | -CH₂-SO₂- | 2.90 – 3.00 | d (Doublet) |

| N-Methyl | -NH-CH ₃ | 2.65 – 2.75 | s (Singlet) |

| Stereochemistry | J-coupling (H1-H2 axial-axial) | > 10 Hz | Confirms trans |

References

-

Selleck Chemicals. JAK Inhibitors: Potent, Highly Selective & Cited.[] Retrieved from []

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44631937, Oclacitinib Maleate.[] Retrieved from

-

ChemicalBook. trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid Properties and Uses. Retrieved from []

-

BOC Sciences. Research and Development of Janus Kinase (JAK) Inhibitors.[] Retrieved from

-

Guide to Pharmacology. Oclacitinib Ligand Page. IUPHAR/BPS.[] Retrieved from []

-

Gonzales, A. J., et al. (2014). Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy.[] Journal of Veterinary Pharmacology and Therapeutics.[] Retrieved from []

-

US Patent 9,718,834. Processes and intermediates for making a JAK inhibitor.[] Retrieved from

Sources

- 2. 4 aminomethyl cyclohexanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. qingmupharm.com [qingmupharm.com]

- 6. Oclacitinib Maleate | C19H27N5O6S | CID 44631937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP3845521A2 - Synthesis methods for upadacitinib and intermediate thereof - Google Patents [patents.google.com]

- 8. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid in Polyamide Formation

Introduction: The Strategic Incorporation of Cycloaliphatic Monomers in High-Performance Polyamides

The pursuit of advanced polymeric materials with tailored properties is a cornerstone of modern materials science. Polyamides, a class of polymers defined by the repeating amide linkage (–CO–NH–), are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] While aromatic polyamides (aramids) exhibit outstanding performance, their rigid backbones can lead to processing challenges due to high melting points and limited solubility.[1] The incorporation of non-planar, cycloaliphatic monomers into the polyamide backbone is a proven strategy to disrupt chain packing, thereby enhancing solubility and processability without significantly compromising thermal performance.

This guide focuses on the strategic use of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid (t-4-HMCCA), a bifunctional cycloaliphatic monomer, in the synthesis of novel polyamides. A critical consideration in the use of t-4-HMCCA is its dual functionality (a hydroxyl and a carboxylic acid group). Direct polycondensation of t-4-HMCCA with a diamine would result in the formation of a polyesteramide, a distinct class of polymer. To synthesize a true polyamide, a more chemically precise approach is required. This involves the conversion of the hydroxyl group of t-4-HMCCA into an amine, yielding trans-4-(aminomethyl)cyclohexanecarboxylic acid (t-AMCCA). This amino acid monomer can then undergo self-polycondensation to form a high-performance aliphatic polyamide.

This application note will provide a comprehensive overview of this scientifically sound pathway, from the synthesis of the key t-AMCCA monomer to its subsequent polymerization and the characterization of the resulting polyamide. The protocols and insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to leverage this versatile building block in their own polymer development programs.

Part 1: Synthesis of the Key Monomer: trans-4-(aminomethyl)cyclohexanecarboxylic acid (t-AMCCA)

The conversion of the hydroxyl group in t-4-HMCCA to a primary amine is a critical prerequisite for its use in forming a pure polyamide. While various synthetic routes exist, a common and effective method involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine precursor, and subsequent deprotection or reduction.[2] Another viable pathway involves the catalytic reduction of a nitrile intermediate.[3]

The rationale for this initial synthetic step is rooted in achieving chemoselectivity during polymerization. By converting t-4-HMCCA to t-AMCCA, we create a monomer with two distinct reactive functionalities (an amine and a carboxylic acid) that can readily participate in step-growth polymerization to form amide bonds, without the complication of competing esterification reactions.

Below is a representative workflow for the synthesis of t-AMCCA from a suitable precursor.

Caption: Workflow for the synthesis of t-AMCCA.

Protocol 1: Synthesis of trans-4-(aminomethyl)cyclohexanecarboxylic acid (t-AMCCA) via a Nitrile Intermediate

This protocol is a representative method based on the catalytic hydrogenation of a nitrile precursor, which can be derived from t-4-HMCCA.

Materials:

-

trans-4-cyanocyclohexane-1-carboxylic acid

-

Methanol

-

10% Palladium on charcoal (Pd/C)

-

Hydrogen gas supply

-

Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

Procedure:

-

In a suitable reaction vessel, dissolve 5 g of trans-4-cyanocyclohexane-1-carboxylic acid in 130 ml of methanol.[3]

-

Carefully add 5 g of 10% Pd/C to the solution.

-

Seal the reaction vessel and connect it to a hydrogen gas supply.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., normal pressure) and begin agitation (e.g., shaking).[3]

-

Continue the reaction for approximately 8 hours, or until the theoretical amount of hydrogen has been consumed, as monitored by a pressure drop.[3]

-

Upon completion, carefully vent the hydrogen from the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture to remove the Pd/C catalyst. The catalyst is pyrophoric and should be handled with care.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure trans-4-(aminomethyl)cyclohexanecarboxylic acid.

Part 2: Polyamide Formation via Self-Polycondensation of t-AMCCA

With the t-AMCCA monomer in hand, the formation of a high-performance polyamide can be achieved through self-polycondensation. This process involves the reaction of the amine group of one monomer with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. This reaction can be driven to high conversion by heating under vacuum to remove the water byproduct. This method is analogous to the synthesis of Nylon 6 from 6-aminohexanoic acid.[4]

Caption: Self-polycondensation of t-AMCCA to form a polyamide.

Protocol 2: Melt Polycondensation of trans-4-(aminomethyl)cyclohexanecarboxylic acid (t-AMCCA)

This protocol describes a general procedure for the melt polycondensation of t-AMCCA. The precise temperatures and times will need to be optimized based on the specific properties of the monomer and the desired molecular weight of the polymer.

Materials:

-

trans-4-(aminomethyl)cyclohexanecarboxylic acid (t-AMCCA)

-

Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum connection

-

Heating mantle with temperature controller

Procedure:

-

Charge the polymerization reactor with a known quantity of t-AMCCA.

-

Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen.

-

Begin heating the reactor with gentle stirring under a slow stream of nitrogen.

-

Gradually increase the temperature to just above the melting point of t-AMCCA.

-

Once the monomer is molten, continue heating at this temperature for 1-2 hours to initiate the polymerization and drive off the initial water of condensation.

-

Gradually increase the temperature to 220-260°C while slowly applying a vacuum to the system. The application of vacuum is crucial to remove water and drive the equilibrium towards high molecular weight polymer formation.

-

Continue the polymerization under high vacuum and elevated temperature for several hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds. The reaction can be monitored by the torque on the mechanical stirrer.

-

Once the desired viscosity is reached, cool the reactor under nitrogen.

-

The resulting solid polyamide can be extruded from the reactor or removed after cooling and solidification.

Part 3: Characterization of the Polyamide

A thorough characterization of the synthesized polyamide is essential to understand its structure and properties.

Protocol 3: Standard Characterization Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Confirm the formation of the amide bond by the presence of characteristic N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1640 cm⁻¹, Amide I), and N-H bending (around 1540 cm⁻¹, Amide II) absorptions.

-

Confirm the disappearance of the carboxylic acid O-H stretch.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Use ¹H and ¹³C NMR to confirm the structure of the repeating unit of the polyamide. The solvent of choice for many polyamides is deuterated sulfuric acid or a mixture of a chlorinated solvent with trifluoroacetic acid.

-

-

Differential Scanning Calorimetry (DSC):

-

Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. These are critical indicators of the material's thermal properties and processing window.

-

-

Thermogravimetric Analysis (TGA):

-

Assess the thermal stability of the polyamide by determining the onset of decomposition temperature (Td). This is typically performed under a nitrogen atmosphere.

-

-

Inherent Viscosity:

-

Determine the inherent viscosity of the polymer in a suitable solvent (e.g., m-cresol or concentrated sulfuric acid) to obtain a relative measure of its molecular weight.

-

Part 4: Expected Properties of Polyamides Derived from t-AMCCA

The incorporation of the trans-cyclohexane ring into the polyamide backbone is expected to impart a unique combination of properties.

| Property | Expected Outcome | Rationale |

| Thermal Stability | High Tg and Td | The rigidity of the cyclohexane ring restricts chain mobility, leading to a high glass transition temperature. The stable aliphatic structure contributes to good thermal stability. |

| Mechanical Properties | High strength and modulus | The regular, linear nature of the trans isomer allows for efficient chain packing and strong intermolecular hydrogen bonding between amide groups, contributing to high tensile strength and modulus. |